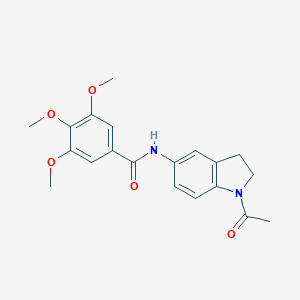![molecular formula C21H19NO5S B300231 N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B300231.png)
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as SR 57227A, and it belongs to the class of compounds known as serotonin receptor agonists.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide involves its binding to the serotonin 5-HT3 receptor. This binding results in the opening of the ion channel, which leads to the influx of cations into the cell and the depolarization of the membrane potential. This depolarization can lead to the release of neurotransmitters, such as dopamine and acetylcholine, which can modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide are mediated by its binding to the serotonin 5-HT3 receptor. This binding can result in the modulation of various physiological processes, including the regulation of nausea and vomiting, anxiety, and pain perception. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide in lab experiments include its selectivity for the serotonin 5-HT3 receptor, which allows for the specific modulation of this receptor. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its potential side effects, such as sedation and motor impairment, which can confound experimental results.
Zukünftige Richtungen
There are several future directions for the research of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide. One potential direction is the investigation of its potential applications in the treatment of anxiety and depression in humans. Additionally, this compound could be used to study the role of the serotonin 5-HT3 receptor in various physiological processes, such as pain perception and nausea and vomiting. Finally, the development of more selective agonists of the serotonin 5-HT3 receptor could lead to the discovery of new therapeutic targets for various disorders.
Synthesemethoden
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide involves the reaction of 2-(4-methoxyphenoxy)ethylamine with dibenzo[b,d]furan-2-sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that plays an important role in various physiological processes, including the regulation of nausea and vomiting, anxiety, and pain perception.
Eigenschaften
Produktname |
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide |
|---|---|
Molekularformel |
C21H19NO5S |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenoxy)ethyl]dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C21H19NO5S/c1-25-15-6-8-16(9-7-15)26-13-12-22-28(23,24)17-10-11-21-19(14-17)18-4-2-3-5-20(18)27-21/h2-11,14,22H,12-13H2,1H3 |
InChI-Schlüssel |
VXNFDFZVVVGMQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B300149.png)
![N-{4-[(4-fluorobenzoyl)amino]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B300150.png)


![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)

![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)





